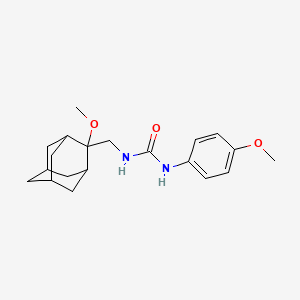

1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methoxy-2-adamantyl)methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3/c1-24-18-5-3-17(4-6-18)22-19(23)21-12-20(25-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16H,7-12H2,1-2H3,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTOYISWYVGHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea is a derivative of adamantane, a structure known for its unique three-dimensional arrangement and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The chemical formula for the compound is , with a molecular weight of 320.40 g/mol. The structure features an adamantane moiety substituted with a methoxy group and a urea linkage to a 4-methoxyphenyl group.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 320.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurological processes. Research indicates that it may exhibit neuroprotective effects , potentially beneficial for cognitive disorders.

Pharmacological Studies

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress and apoptosis. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing neuronal death and improving cognitive function .

- Cognitive Enhancement : In preclinical trials, the compound demonstrated potential in enhancing memory and learning capabilities in animal models. It appears to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine .

- Anti-inflammatory Properties : The compound has also exhibited anti-inflammatory effects, which may contribute to its neuroprotective capabilities. By inhibiting pro-inflammatory cytokines, it helps mitigate neuroinflammation associated with various cognitive disorders .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention and reduced amyloid plaque formation compared to control groups .

- Parkinson's Disease Research : Another study highlighted its potential effectiveness in models of Parkinson's disease, where it reduced motor deficits and improved dopaminergic neuron survival .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C20H28N2O3

- Molecular Weight : 344.455 g/mol

- Purity : Typically around 95%

The unique structure of this compound, characterized by its adamantane core and substituted urea group, contributes to its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(4-methoxyphenyl)urea have shown promise in inhibiting the growth of cancer cells across multiple types including melanoma and renal carcinoma.

- Case Study : In vitro tests demonstrated that certain urea derivatives led to substantial growth inhibition in the SK-MEL-5 melanoma cell line and several renal cancer lines at concentrations as low as 10 µM .

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. Research suggests that adamantane derivatives can modulate pathways involved in neurodegenerative diseases.

- Case Study : A patent application highlighted the use of adamantane derivatives in treating cognitive disorders, suggesting that the compound may have therapeutic potential in neurodegenerative conditions .

Anti-inflammatory Properties

In addition to antitumor effects, compounds related to this compound are being investigated for their anti-inflammatory properties. The structural features allow for interactions with inflammatory mediators.

Antiproliferative Screening

A series of studies have evaluated the antiproliferative activity of various urea derivatives against the NCI-60 human cancer cell lines. The findings suggest that modifications in the phenyl groups significantly influence the activity levels.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | SK-MEL-5 | <10 |

| 5d | A498 | <10 |

| 7i | A549 | 1.53 |

This table summarizes key findings from biological evaluations demonstrating the efficacy of certain compounds derived from or related to the target compound .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including the formation of the adamantane-methoxy group and coupling with the 4-methoxyphenylurea moiety. Key steps include:

- Adamantane functionalization : Methoxylation at the 2-position requires controlled temperature (0–5°C) and anhydrous conditions to prevent side reactions .

- Urea bond formation : Reacting an isocyanate intermediate with 4-methoxyaniline under basic conditions (e.g., triethylamine) in dichloromethane achieves high yields .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are most reliable for confirming the compound’s stereochemistry and purity?

- NMR Spectroscopy : 1H and 13C NMR resolve stereochemistry at the adamantane core (e.g., coupling constants for axial vs. equatorial protons) and confirm urea linkage .

- X-ray Crystallography : Single-crystal analysis provides unambiguous proof of the (1R,3S,5r,7r) configuration. Use SHELXL for refinement and OLEX2 for structure visualization .

- HPLC-MS : Quantify purity and detect trace impurities using a reverse-phase column with UV detection at 254 nm and electrospray ionization (ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Inconsistent bioactivity may arise from:

- Solvent effects : Dimethyl sulfoxide (DMSO) concentrations >1% can inhibit cellular uptake. Validate solvent compatibility with negative controls .

- Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate primary targets from off-target interactions .

- Metabolic stability : Compare results from cell-based vs. cell-free assays to identify metabolic interference (e.g., cytochrome P450 activity) .

Q. What methodologies are recommended for interpreting crystallographic data of urea derivatives with complex substituents?

- Data collection : Use Rigaku XtaLAB Synergy-S diffractometers with Cu-Kα radiation (λ = 1.54184 Å) at 100 K to minimize thermal motion artifacts .

- Structure refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate using R-factor convergence (<5%) .

- Comparative analysis : Overlay structures with analogs (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) to assess conformational flexibility .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the adamantane moiety?

- Acid catalysis : Sulfuric acid promotes methoxylation at the 2-position due to steric shielding of the 1-position by adjacent methyl groups .

- Temperature control : Reactions above 40°C favor undesired adamantane ring-opening; maintain temperatures below 25°C for selective substitutions .

Q. What experimental design considerations are critical for in vivo vs. in vitro pharmacological studies?

- In vitro : Use primary cell lines (e.g., HepG2 for liver metabolism) with media supplemented with 1% fetal bovine serum to reduce protein binding .

- In vivo : Optimize dosing intervals based on pharmacokinetic profiling (e.g., t1/2 = 6–8 hours in murine models) to maintain therapeutic concentrations .

Q. How can solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution reactions?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 mechanisms, enhancing substitution at the benzylic carbon .

- Protic solvents (MeOH, H2O) : Favor elimination pathways due to hydrogen bonding with leaving groups. Monitor by TLC for byproduct formation .

Q. What computational approaches best predict the compound’s binding affinity to neurological targets?

- Docking simulations : Use AutoDock Vina with crystal structures of adenosine A2A receptors (PDB: 4UHR) to model adamantane-urea interactions .

- MD simulations : GROMACS with CHARMM36 force fields assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. Which stability-indicating assays are recommended for long-term storage studies?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the urea bond is a primary degradation pathway .

- Light sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy detects photolytic byproducts (λmax = 290 nm) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact physicochemical properties?

- LogP : Replace 4-methoxyphenyl with 4-ethoxyphenyl to increase lipophilicity (ΔlogP ≈ +0.5), enhancing blood-brain barrier permeability .

- Solubility : Methoxy groups reduce aqueous solubility by 30% compared to hydroxyl analogs; use co-solvents (PEG-400) for in vivo formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.